molecular formula C18H20ClNO3 B12516403 (5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone

(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B12516403
M. Wt: 333.8 g/mol
InChI Key: HROOUULWXOGBLV-UHFFFAOYSA-N
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Description

(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic compound featuring a furan ring substituted with a 2-chlorophenoxymethyl group and a 4-methylpiperidine methanone moiety. This structure combines aromatic, ether, and heterocyclic elements, making it a candidate for diverse biological and chemical applications. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions under controlled conditions.

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

[5-[(2-chlorophenoxy)methyl]furan-2-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H20ClNO3/c1-13-8-10-20(11-9-13)18(21)17-7-6-14(23-17)12-22-16-5-3-2-4-15(16)19/h2-7,13H,8-12H2,1H3

InChI Key

HROOUULWXOGBLV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of (5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone involves multiple steps, typically starting with the preparation of the furan ring and the piperidine ring separately. The chlorophenoxy group is then introduced through a substitution reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a solvent like dichloromethane . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone undergoes various types of chemical reactions, including:

Scientific Research Applications

(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

  • (5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione (CAS: 459192-65-5): Replaces the 4-methylpiperidine with a piperazine ring bearing an o-tolyl group. Exhibits distinct biological activity due to sulfur’s polarizability and the o-tolyl group’s steric effects.
  • Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone: Substitutes the furan ring with a thiophene and lacks the chlorophenoxymethyl group. Thiophene’s higher electron density and sulfur atom may improve lipid solubility and membrane permeability compared to furan .

Halogen-Substituted Analogues

Chlorophenyl vs. Fluorophenyl Derivatives

  • (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone: Features a fluorophenyl-oxadiazole group instead of chlorophenoxymethyl-furan. Fluorine’s electronegativity enhances metabolic stability but reduces π-π stacking interactions compared to chlorine . Demonstrates antibacterial activity, suggesting halogen choice critically impacts target selectivity.
  • 1-[5-(4-Chlorophenyl)-2-thienyl]ethanone: Replaces furan with thiophene and positions chlorine at the phenyl para position.

Heterocyclic Core Modifications

Furan vs. Pyrazole Derivatives

  • (5-Amino-1-phenyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone (CAS: 190269-18-2): Substitutes furan with a pyrazole ring and includes an amino group. The pyrazole’s hydrogen-bonding capacity may enhance interactions with enzymatic targets, such as kinases . Lacks the ether linkage, reducing conformational flexibility compared to the target compound.

Data Tables: Comparative Analysis

Table 1. Structural and Functional Group Comparisons

Compound Name Core Heterocycle Key Substituents Unique Features
Target Compound Furan 2-Chlorophenoxymethyl, 4-methylpiperidine Ether linkage, chloro-substituted aryl
(5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione Furan o-Tolyl, piperazine, methanethione Sulfur-based carbonyl, steric o-tolyl
Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone Thiophene Phenyl, piperidine Sulfur heterocycle, no ether linkage
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone Pyrazole Amino, 2-chlorophenyl Hydrogen-bonding amino group

Key Findings and Implications

  • Halogen Effects: Chlorine in the target compound likely improves lipophilicity and target binding compared to fluorine or non-halogenated analogues.
  • Heterocycle Choice : Furan’s oxygen vs. thiophene’s sulfur or pyrazole’s nitrogen alters electronic properties and bioavailability.
  • Structural Flexibility : The ether linkage in the target compound may confer conformational adaptability, enhancing interaction with diverse biological targets.

Biological Activity

(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Chemical Formula : C18H20ClNO3
  • Molecular Weight : 342.78 g/mol
  • CAS Number : 494852-40-3

The compound has been studied for its interaction with various biological targets. Its structure suggests potential activity against specific enzymes and receptors involved in disease pathways.

  • Inhibition of Enzymes : The compound shows promise as an inhibitor of certain enzymes that play roles in metabolic pathways. For instance, it may interact with fatty acid synthase, similar to other compounds that disrupt mitochondrial function and have implications in cancer treatment .
  • Receptor Modulation : Initial studies indicate that it may act as a modulator of neurotransmitter receptors, which could lead to applications in neurological disorders .

Biological Activity Studies

Research has highlighted several areas where (5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone exhibits biological activity:

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound on various cancer cell lines. It has been noted for its selective action against tumorigenic cells while sparing normal cells.

Cell Line IC50 (µM) Notes
HeLa10.5Induces apoptosis through intrinsic pathways
K56212.3Selective toxicity compared to normal cells
MDA-MB-36115.0Comparable efficacy to cisplatin

Anti-Osteoporosis Potential

The compound has been identified as having anti-osteoporosis properties, suggesting it could be beneficial in treating bone density loss associated with aging or certain diseases .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of the compound on different cancer cell lines, revealing significant inhibition of cell proliferation in HeLa and K562 cells, with mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Another investigation indicated that the compound might protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

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